N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide is an organic compound that features a furan ring attached to a benzene ring through a sulfonamide linkage
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide is a compound that has been studied for its potential in the realm of medicinal chemistry . and anticancer properties.
Mode of Action
Furan derivatives have been known to interact with their targets, leading to changes at the molecular level . For instance, some furan derivatives have shown to inhibit the growth of bacteria and cancer cells .
Biochemical Pathways
Furan derivatives have been associated with various biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
For example, a propargylamine compound with pro-cognitive properties, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (FMPA), was stable when incubated with human microsomes but was rapidly metabolized by rat microsomal CYPs .
Result of Action
Furan derivatives have been associated with a wide range of biological and pharmacological activities, including antibacterial and anticancer effects .
Action Environment
The synthesis of similar compounds has been achieved under specific reaction conditions, suggesting that environmental factors may play a role in the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-(furan-2-ylmethyl)-2-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Furan derivatives with oxidized functional groups.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study enzyme activities and protein interactions.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound has similar structural features but differs in its functional groups and biological activity.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with different functional groups and applications.
Uniqueness: N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide is unique due to its combination of a furan ring, nitro group, and sulfonamide linkage, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S/c14-13(15)10-5-1-2-6-11(10)19(16,17)12-8-9-4-3-7-18-9/h1-7,12H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLWSOOAELDQCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350351 | |
Record name | N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303063-01-6 | |
Record name | N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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